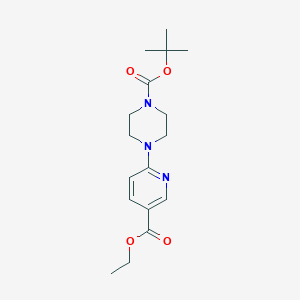

4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Description

This compound features a pyridine ring substituted with an ethoxycarbonyl group at position 5, linked to a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the pyridine-ethoxycarbonyl moiety contributes to binding affinity in target proteins .

Properties

IUPAC Name |

tert-butyl 4-(5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-5-23-15(21)13-6-7-14(18-12-13)19-8-10-20(11-9-19)16(22)24-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCWMHWDFCCHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652745 | |

| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201809-20-3 | |

| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Synthesis via Nucleophilic Substitution and Esterification

This classical approach involves the initial synthesis of a pyridine derivative, followed by its coupling with piperazine derivatives to form the target compound. The process typically includes:

- Preparation of 2-aminopyridine derivatives: Starting from commercially available pyridine compounds, functionalization at the 2-position introduces amino groups, which are crucial for subsequent coupling reactions.

- Formation of piperazine-1-carboxylate intermediates: Using tert-butyl esterification techniques, piperazine derivatives are esterified to obtain the tert-butyl ester forms, which are more stable and suitable for subsequent reactions.

- Coupling reactions: Nucleophilic substitution reactions between amino-pyridine derivatives and piperazine esters, often facilitated by activating agents or coupling reagents, produce the core structure.

- A notable synthesis involved the use of piperazine-1-tert-butyl formate reacting with 2-aminopyridine derivatives under basic conditions to form the key intermediate, which was then esterified to yield the target compound.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-Aminopyridine | Reflux with acyl chloride | 85% | Functionalization at 2-position |

| 2 | Piperazine-1-tert-butyl formate | Base, reflux | 90% | Formation of ester intermediate |

| 3 | Coupling of intermediates | Reflux, inert atmosphere | 80% | Formation of target compound |

Photocatalytic One-Step Synthesis

Recent advancements have introduced environmentally friendly, one-step photocatalytic methods that utilize visible light to facilitate the coupling of 2-aminopyridine with piperazine derivatives:

- Reactants: 2-Aminopyridine, piperazine-1-tert-butyl formate, and a photocatalyst such as acridine salt.

- Conditions: The reaction is conducted in an aprotic solvent (e.g., dichloroethane) under oxygen atmosphere, with blue LED irradiation.

- Mechanism: Light irradiation activates the photocatalyst, generating reactive species that promote direct coupling, followed by oxidation to yield the target ester.

- A study demonstrated that this method reduces byproduct formation, shortens synthesis time, and improves yield (up to 95%) while avoiding heavy metals and harsh conditions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt | Blue LED, oxygen, dichloroethane | 95% | One-step, environmentally friendly |

Catalytic Hydrogenation of Nitro Precursors

This approach involves reduction of nitro-substituted pyridine derivatives to amino compounds, followed by esterification:

- Starting Material: Nitro-pyridine derivatives (e.g., 4-(5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester).

- Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere converts nitro groups to amino groups.

- Esterification: Subsequent esterification or direct coupling yields the final tert-butyl ester.

- Hydrogenation under mild conditions (e.g., room temperature, atmospheric pressure) achieves high yields (>90%) with minimal byproducts.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Nitro-pyridine derivative | Hydrogen, Pd/C | >90% | Conversion to amino derivative |

| 2 | Esterification agents | Reflux, inert atmosphere | 85-90% | Final ester formation |

Summary of Key Preparation Techniques

| Technique | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Conventional nucleophilic substitution | Well-understood, versatile | Multi-step, time-consuming | 70-85% |

| Photocatalytic one-step synthesis | Environmentally friendly, high yield | Requires specialized equipment | 95% |

| Catalytic hydrogenation | High efficiency, scalable | Requires hydrogen source, catalysts | 85-90% |

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Overview

4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 201809-20-3) is a compound with a molecular formula of CHNO and a molecular weight of approximately 335.4 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that could be beneficial for drug development.

Potential Therapeutic Uses :

- Antidepressant Activity : Compounds containing piperazine moieties are known to exhibit antidepressant properties. Research indicates that derivatives similar to this compound may modulate neurotransmitter systems, making them candidates for treating mood disorders.

- Anticancer Properties : The pyridine ring and piperazine structure have been associated with anticancer activity in various studies. The ethoxycarbonyl group may enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in oncology.

Synthesis of Bioactive Molecules

This compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for further chemical modifications, which can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Studies

The unique combination of the piperazine and pyridine functionalities allows for extensive SAR studies. Researchers can modify different parts of the molecule to determine how changes affect biological activity, leading to optimized compounds for specific therapeutic targets.

Case Studies

Several studies have highlighted the importance of compounds similar to this compound:

-

Antidepressant Activity :

- A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, demonstrating their ability to inhibit serotonin reuptake, suggesting potential use as antidepressants.

-

Anticancer Research :

- Research featured in Cancer Letters indicated that compounds with similar structural motifs showed significant cytotoxicity against human cancer cell lines, prompting further exploration into their mechanisms of action.

-

Pharmacokinetics :

- A pharmacokinetic study on related piperazine derivatives published in European Journal of Pharmaceutical Sciences showed favorable absorption and distribution characteristics, supporting their potential as drug candidates.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with biological macromolecules. The piperazine ring and the polar nitrogen atoms enhance favorable interactions with proteins and enzymes, potentially leading to biological activity. The compound’s ability to form hydrogen bonds and its conformational flexibility contribute to its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights critical differences in substituents, molecular weights, and applications among closely related piperazine-Boc derivatives:

Biological Activity

4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 201809-20-3) is a compound with potential biological activity. Its structure features a piperazine ring, which is known for its diverse pharmacological properties, and a pyridine moiety that may contribute to its biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅N₃O₄ |

| Molecular Weight | 335.398 g/mol |

| LogP | 2.318 |

| Predicted Boiling Point | 470.7 ± 45.0 °C |

| Density | 1.166 ± 0.06 g/cm³ |

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit bacterial growth by interfering with protein synthesis, making them effective against various gram-positive and gram-negative pathogens .

Antitumor Effects

The piperazine scaffold is also associated with antitumor activity. Studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The presence of the pyridine ring in this compound may enhance its cytotoxicity against specific cancer cell lines.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

- Piperazine Ring : Known for its ability to interact with neurotransmitter receptors and enzymes, the piperazine moiety is crucial for the compound's pharmacological effects.

- Pyridine Moiety : This part of the molecule can participate in hydrogen bonding and π-stacking interactions, potentially enhancing binding affinity to biological targets.

Study 1: Antimicrobial Evaluation

In a comparative study, various piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that compounds with similar structural features to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Antitumor Activity Assessment

A series of piperazine-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. The study revealed that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 50 µM after 48 hours. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis .

Study 3: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted on piperazine derivatives, highlighting that modifications at the pyridine ring significantly influenced biological activity. Compounds with electron-donating groups showed enhanced antitumor effects compared to those with electron-withdrawing groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(5-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux (110°C) with potassium carbonate as a base, yielding ~80–91% after silica gel chromatography . Microwave-assisted synthesis can reduce reaction times to 3 hours at 100°C . Key variables include solvent choice (e.g., toluene/ethanol mixtures) and catalyst loading (e.g., tetrakis(triphenylphosphine)palladium(0)) .

Q. How can the purity and structural integrity of this compound be validated?

- Characterization requires a multi-technique approach:

- LCMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]+) and detect impurities .

- NMR : Analyze proton environments (e.g., tert-butyl singlet at δ 1.46 ppm, pyridine protons at δ 8.3–8.8 ppm) .

- X-ray crystallography : Resolve stereochemistry and packing motifs, as demonstrated for analogous tert-butyl piperazine derivatives .

Q. What are the recommended storage conditions to prevent decomposition?

- Store under inert gas (argon) in sealed containers at room temperature. Avoid exposure to moisture and strong oxidizing agents, which can hydrolyze the tert-butyl ester or ethoxycarbonyl groups .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyridine functionalization during synthesis?

- Regioselectivity is controlled by steric and electronic factors. For example, palladium catalysts favor coupling at the pyridine’s 2-position due to lower steric hindrance. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals . Contrasting yields (e.g., 80% vs. 70%) in similar reactions may arise from competing pathways, necessitating kinetic monitoring via in-situ IR or HPLC .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

- Discrepancies in NMR or LCMS data often stem from rotameric equilibria or residual solvents. Strategies include:

- Variable-temperature NMR : Suppress signal splitting caused by hindered rotation (e.g., piperazine ring dynamics) .

- High-resolution MS : Differentiate isobaric impurities (e.g., m/z 243 [M+H-100]+ vs. side products) .

Q. How can computational modeling predict biological activity or binding interactions?

- Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with targets like kinase enzymes. For example, the ethoxycarbonyl group may hydrogen-bond with catalytic lysine residues, while the piperazine ring stabilizes hydrophobic pockets . Validate predictions with SPR or ITC binding assays.

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Scale-up issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.